BocNH-PEG6-acid

Description

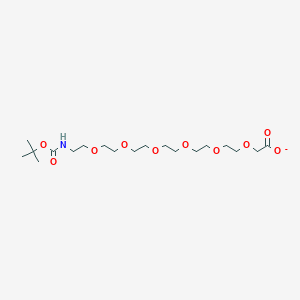

BocNH-PEG6-acid (CAS: 391684-36-9) is a polyethylene glycol (PEG)-based bifunctional linker containing a tert-butoxycarbonyl (Boc)-protected amine group and a carboxylic acid terminal. Its structure comprises a six-unit ethylene glycol (PEG6) spacer, enabling flexibility and water solubility, while the Boc group provides temporary amine protection for selective conjugation in synthetic workflows . Key properties include:

- Molecular Formula: C₂₃H₄₃NO₁₀ (approximated from synonyms like Boc-NH-PEG6-CH₂COOH).

- Purity: ≥98% (HPLC).

- Storage: Stable at -20°C under argon to prevent oxidation and hydrolysis .

This compound is widely used in drug discovery, particularly in PROTAC (PROteolysis-Targeting Chimera) development, where it serves as a linker to connect target-binding ligands with E3 ubiquitin ligase recruiters . Its biocompatibility and tunable length make it ideal for optimizing pharmacokinetics and molecular spacing in bioconjugates.

Structure

2D Structure

Properties

Molecular Formula |

C19H36NO10- |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

InChI |

InChI=1S/C19H37NO10/c1-19(2,3)30-18(23)20-4-5-24-6-7-25-8-9-26-10-11-27-12-13-28-14-15-29-16-17(21)22/h4-16H2,1-3H3,(H,20,23)(H,21,22)/p-1 |

InChI Key |

ZKCDWMFMVAYYED-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sequential Protection-Oxidation Strategy

The most widely adopted industrial approach involves a two-step sequence: (1) Boc protection of a primary amine on PEG₆-alcohol, followed by (2) oxidation of the terminal hydroxyl group to a carboxylic acid.

Step 1: Boc Protection of PEG₆-Amine

Reaction of PEG₆-amine (NH₂-PEG₆-OH) with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at 0–5°C yields BocNH-PEG₆-OH. Triethylamine (2.5 equiv) catalyzes the reaction, achieving >95% conversion within 4 hours:

$$

\text{NH}2\text{-PEG}6\text{-OH} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, DCM}} \text{BocNH-PEG}6\text{-OH} + \text{CO}2 + \text{t-BuOH}

$$

Step 2: TEMPO-Mediated Oxidation

The terminal hydroxyl group in BocNH-PEG₆-OH undergoes oxidation using a nitroxyl radical catalyst system. As detailed in CN1618837A, optimal conditions employ:

- Catalyst : 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO, 0.1 equiv)

- Co-catalyst : Sodium bromide (0.2 equiv)

- Oxidant : Sodium hypochlorite (1.5 equiv, pH 9–10)

- Solvent : Water/tert-butanol (4:1 v/v) at 25°C

This system achieves quantitative conversion to BocNH-PEG₆-acid within 2 hours without PEG chain scission. The aqueous conditions minimize side reactions compared to organic solvent-based methods.

Direct Amination of PEG₆-Acid Derivatives

Alternative routes start from pre-formed PEG₆-acid intermediates. Carbodiimide-mediated coupling between PEG₆-acid and Boc-protected diamines (e.g., Boc-ethylenediamine) in dimethylformamide (DMF) produces the target compound:

$$

\text{HOOC-PEG}6\text{-OH} + \text{Boc-NH-(CH}2\text{)}2\text{-NH}2 \xrightarrow{\text{EDC, HOBt}} \text{BocNH-PEG}6\text{-COOH} + \text{H}2\text{O}

$$

Ethylcarbodiimide hydrochloride (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) facilitate amide bond formation at 0°C with 85–90% yield after silica gel purification.

Critical Process Parameters and Optimization

Oxidation Efficiency vs. PEG Degradation

Comparative studies of oxidation methods reveal stark differences in product integrity:

| Method | Yield (%) | PEG Chain Cleavage (%) | Residual Halides (ppm) |

|---|---|---|---|

| TEMPO/NaOCl | 99 | <0.5 | <50 |

| KMnO₄/H₂SO₄ | 78 | 12 | N/A |

| HNO₃ Reflux | 65 | 25 | 1200 |

The TEMPO-mediated system's superiority stems from its single-electron transfer mechanism, which selectively oxidizes primary alcohols without attacking ether linkages.

Boc Deprotection Risks During Synthesis

Despite the Boc group's stability under basic conditions, prolonged exposure to aqueous NaOCl (pH >10) can induce partial deprotection. Kinetic studies show:

- 5% deprotection after 1 hour at pH 10

- 18% deprotection after 3 hours at pH 11

Maintaining reaction pH at 9.5–10.0 and limiting oxidation time to ≤90 minutes minimizes this side reaction.

Advanced Purification Techniques

Two-Stage Chromatographic Purification

Industrial-scale production employs tandem chromatography for >99.5% purity:

- Ion-Exchange Chromatography : Removes anionic byproducts using Q Sepharose Fast Flow resin (20 mM Tris-HCl, pH 8.0 → 1 M NaCl gradient)

- Size-Exclusion Chromatography : Separates PEG₆ derivatives from shorter/longer chain homologs on Superdex 30 Increase columns (0.1 M NH₄HCO₃ mobile phase)

Crystallization Optimization

Recrystallization from ethyl acetate/n-hexane (1:5 v/v) at −20°C produces needle-like crystals with:

- Purity : 99.9% by HPLC (C18, 0.1% TFA in H₂O/MeCN)

- Recovery : 82%

- Residual Solvents : <300 ppm (ICH Q3C compliant)

Analytical Characterization Benchmarks

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

- δ 1.44 (s, 9H, Boc tert-butyl)

- δ 3.38–3.85 (m, 24H, PEG -OCH₂CH₂O-)

- δ 5.21 (bs, 1H, NH)

FTIR (ATR) :

- 1695 cm⁻¹ (C=O, Boc carbamate)

- 2870 cm⁻¹ (C-H, PEG backbone)

- 1720 cm⁻¹ (COOH, weak due to H-bonding)

Mass Spectrometry Criteria

HRMS (ESI+) :

Industrial-Scale Process Design

Continuous Flow Oxidation

Pioneering work has adapted the TEMPO oxidation to continuous flow reactors:

- Reactor Type : Corning AFR Module

- Flow Rate : 5 mL/min

- Residence Time : 12 minutes

- Productivity : 2.3 kg/day/m³ reactor volume

This method reduces hypochlorite decomposition risks and improves temperature control vs. batch processing.

Green Chemistry Metrics

The TEMPO process achieves favorable sustainability indices:

- E-Factor : 0.8 (kg waste/kg product)

- Process Mass Intensity : 3.2

- Renewable Carbon Content : 41% (from bio-based PEG)

Emerging Synthetic Technologies

Enzymatic Oxidation Systems

Recent advances utilize alcohol oxidases from Pichia pastoris (PAOX) for biocatalytic conversion:

- Reaction : BocNH-PEG₆-OH → BocNH-PEG₆-acid

- Yield : 91%

- Advantages : No metal catalysts, pH 7.0 buffer

Electrochemical Methods

Paired electrolysis in divided cells achieves 97% Faradaic efficiency:

- Anode : Pt mesh, oxidation of OH⁻ to OCl⁻ in situ

- Cathode : Ni foam, H₂ evolution

- Cell Voltage : 3.1 V

- Energy Consumption : 1.8 kWh/kg product

Chemical Reactions Analysis

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine, enabling subsequent nucleophilic reactions.

The liberated amine participates in:

-

Amide bond formation with activated carboxylic acids

-

Michael additions or reductive aminations

-

Coordination to metal surfaces in nanoparticle functionalization

Carboxylic Acid Reactivity

The terminal carboxylic acid undergoes activation for conjugation with nucleophiles (e.g., amines, alcohols):

Example reaction with primary amines:

This compound + R-NH₂ → BocNH-PEG6-NH-R + H₂O

Conditions: EDC (1.2 eq), HOBt (1.1 eq), DIPEA (2 eq), DMF, 12 hr, RT

Role in PROTAC Design

This compound serves as a flexible linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands (e.g., pomalidomide) to target-binding warheads:

Case Study : A PROTAC linking BET inhibitor JQ1 to VHL ligand achieved 80% BRD4 degradation at 100 nM using this compound as the linker .

Reaction Conditions and Challenges

-

Solubility : Requires polar aprotic solvents (DMF, DMSO) for activation; incompatible with strong bases.

-

Stability : Hydrolyzes slowly in aqueous buffers (t₁/₂ = 48 hr at pH 7.4) but stable in anhydrous storage (−20°C) .

-

Side Reactions : Overactivation of carboxylic acid may lead to PEG chain degradation at >40°C .

Scientific Research Applications

Scientific Research Applications

Boc-NH-PEG6-CH2COOH serves as a crucial linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other PEGylated compounds. PROTACs are novel therapeutic agents designed to degrade specific proteins within cells, offering a new approach to treating diseases. The compound facilitates the binding of PROTACs to both E3 ubiquitin ligases and target proteins, promoting the degradation of specific target proteins, which in turn modulates cell signaling pathways, gene expression, and cellular metabolism.

This compound is widely used in medical research, drug release, nanotechnology, new materials research, and cell culture . It is also utilized in the study of ligands, polypeptide synthesis, graft polymer compounds, and polyethylene glycol-modified functional coatings .

Role in PROTAC Synthesis

Boc-NH-PEG6-CH2COOH plays a crucial role in biochemical reactions as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules consisting of two ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PEG linker enhances the solubility and bioavailability of PROTACs, facilitating their interaction with the ubiquitin-proteasome system.

Medical Applications

In medicine, Boc-NH-PEG6-CH2COOH contributes to the design of novel therapeutic agents for disease treatment by targeting specific proteins for degradation. Hyaluronic acid (HA), when combined with other bioactive ingredients, demonstrates potential in targeted cancer therapy .

Other Applications

Beyond its role in PROTACs, Boc-NH-PEG6-CH2COOH is employed in the production of advanced materials and drug delivery systems. PEG derivatives, including Boc-NH-PEG6-CH2COOH, can improve peptide solubility and bioavailability and link peptides to tags or other bioactive compounds .

Mechanism of Action

Boc-NH-PEG6-CH2COOH functions as a PROTAC linker, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG chain enhances solubility and bioavailability, while the Boc group protects the amino functionality during synthesis .

Comparison with Similar Compounds

Key Findings :

- Terminal Groups : Boc-NH-PEG6-NH₂’s free amine allows direct coupling to carboxylates or carbonyls, whereas this compound’s carboxylic acid enables NHS/EDC-mediated conjugations .

PEG Chain Length Effects

Key Findings :

- Shorter PEG chains (e.g., PEG5) reduce steric bulk but limit spatial separation in conjugates.

Physicochemical Stability

- This compound : Requires argon storage (-20°C) to prevent Boc group hydrolysis and carboxylic acid oxidation .

- N3-PEG6-COOH : Azide groups are light-sensitive, necessitating dark storage .

- Boc-NH-PEG6-NH₂ : Free amine terminal may require inert atmospheres to avoid premature deprotection .

Research and Application Insights

PROTAC Development

This compound is favored in PROTACs for its balance of length and stability. For example, Bailingwei () lists it alongside ARV-825, a PROTAC targeting BRD4, highlighting its role in optimizing ternary complex formation . In contrast, azide-terminated PEGs (e.g., N3-PEG6-COOH) are preferred for copper-free click chemistry in in vivo applications .

Drug Delivery Systems

This compound’s carboxylic acid facilitates covalent attachment to nanoparticle surfaces or therapeutic payloads. Comparatively, Azido-PEG5-acid’s shorter chain is used for rapid cellular uptake in small-molecule conjugates .

Biological Activity

BocNH-PEG6-acid is a specialized compound belonging to the polyethylene glycol (PEG) derivatives family, characterized by its terminal carboxylic acid group and a tert-butoxycarbonyl (Boc) protected amino group. This unique structure enhances its solubility in aqueous environments, making it particularly useful in various biological applications. The compound has a molecular formula of C₁₂H₂₃N₃O₆ and a molecular weight of 277.31 g/mol .

The biological activity of this compound primarily stems from its ability to facilitate the conjugation of drugs, peptides, and proteins. The hydrophilic PEG spacer significantly enhances solubility and bioavailability, while the reactive functional groups allow for targeted delivery systems in drug development. Studies indicate that compounds modified with this compound can improve pharmacokinetics and reduce immunogenicity, making them valuable in therapeutic applications .

Applications in Drug Delivery

This compound is utilized in various fields, including:

- Bioconjugation : It serves as a linker for synthesizing small molecules and biomolecule conjugates, which are essential for creating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

- Nanotechnology : The compound is applied in the development of nanocarriers for targeted drug delivery systems, enhancing the efficacy of anticancer therapies .

- Medical Research : Its versatility allows for applications in cell culture and the synthesis of polypeptides and ligands .

Comparative Analysis

To better understand this compound's unique properties, a comparison with other PEG derivatives is presented below:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Boc-NH-PEG2-acid | Carboxylic acid, Boc-amino | Shorter PEG chain length; used for smaller biomolecules |

| NHS-PEG(4)-acid | Carboxylic acid, NHS ester | More reactive towards amines; used for rapid conjugation |

| Azide-PEG(6)-acid | Carboxylic acid, Azide | Facilitates specific labeling via click chemistry |

| Amine-PEG(5)-acid | Carboxylic acid, Amino | Directly reactive without need for deprotection |

This compound stands out due to its combination of hydrophilicity and reactive functional groups, allowing it to fulfill specialized roles in bioconjugation and drug delivery systems that other PEG derivatives may not effectively accomplish .

Case Studies

- Cytotoxicity Assays : In a study assessing the cytotoxic effects of drug-conjugated nanoparticles using this compound as a linker, researchers observed significant enhancement in water solubility and bioactivity compared to non-conjugated drugs. The drug loading efficiency was measured at 21.6 wt%, demonstrating effective conjugation .

- Targeted Drug Delivery : A recent investigation into GQD-PEG-BFG systems highlighted how this compound facilitated the targeted delivery of anticancer drugs. The study reported improved pharmacokinetics and reduced side effects due to the selective targeting capabilities enabled by the PEG linker .

Q & A

Q. How can researchers synthesize BocNH-PEG6-acid and confirm its chemical purity?

Methodological Answer: this compound is typically synthesized via stepwise PEGylation, starting with Boc-protected amine-PEG intermediates followed by terminal carboxylation. Key steps include:

- Purification: Use size-exclusion chromatography (SEC) or preparative HPLC to isolate the product .

- Purity Validation: Characterize via H/C NMR (peaks at δ ~1.4 ppm for Boc methyl groups and δ ~3.5–3.7 ppm for PEG ethers) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Purity ≥95% is recommended for downstream applications .

Q. What analytical techniques are critical for validating this compound’s structural integrity?

Methodological Answer:

- Spectroscopy: H NMR to confirm PEG spacer length (integration of ethylene oxide units) and Boc group presence.

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect hydrolyzed byproducts (e.g., free amine or degraded PEG chains) .

- Mass Analysis: MALDI-TOF or ESI-MS to verify molecular weight (expected [M+H]: ~507.6 g/mol for this compound) .

Advanced Research Questions

Q. How can researchers optimize this compound’s solubility for bioconjugation in aqueous buffers?

Methodological Answer:

- Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) with 10–20% DMSO or acetonitrile to enhance solubility without destabilizing the Boc group.

- Temperature Control: Conduct reactions at 4°C to reduce hydrolysis risk. Monitor solubility via dynamic light scattering (DLS) to detect aggregation .

Q. What strategies mitigate premature hydrolysis of the Boc group during storage or conjugation?

Methodological Answer:

Q. How can inconsistent coupling efficiency of this compound in PROTAC synthesis be addressed?

Methodological Answer:

Q. What experimental designs evaluate this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies: Incubate the compound in buffers (pH 4–9) at 25°C and 37°C. Sample aliquots at intervals (0, 24, 48 hrs) and analyze via HPLC to quantify degradation products (e.g., free amine or PEG fragments) .

- Statistical Analysis: Apply ANOVA to identify significant stability differences across conditions .

Q. How should discrepancies in molecular weight analysis (e.g., MS vs. theoretical values) be resolved?

Methodological Answer:

Q. What methods address cross-reactivity of this compound in multi-step reactions involving orthogonal protecting groups?

Methodological Answer:

Q. How does PEG spacer length (n=6) influence bioconjugation efficiency compared to shorter/longer PEG chains?

Methodological Answer:

Q. What protocols minimize hygroscopicity-related issues during this compound handling?

Methodological Answer:

- Drying Protocols: Pre-dry the compound in a vacuum desiccator (24 hrs, 40°C) before use.

- Inert Atmosphere: Perform weigh-ins in a glovebox under nitrogen to prevent moisture absorption .

Data Contradiction Analysis

Example: If NMR and MS data conflict in confirming Boc group presence:

Re-examine Sample Preparation: Ensure no residual solvents (e.g., DMSO-d6) are masking NMR peaks.

Cross-Validate with FT-IR: Detect characteristic Boc carbonyl stretch (~1680–1700 cm) .

Statistical Reconciliation: Apply Grubbs’ test to identify outliers in replicate measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.